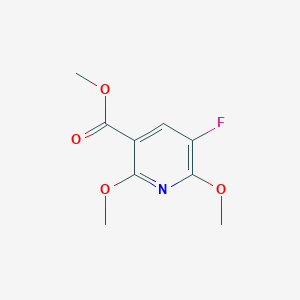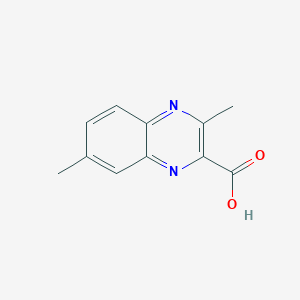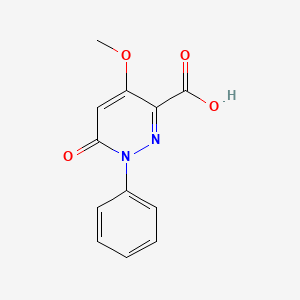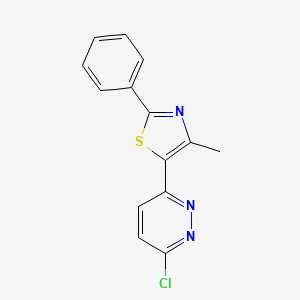
3-Chloro-6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazine
Overview
Description
3-Chloro-6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazine, also known as CMPT, is a chemical compound derived from the heterocyclic aromatic ring system. It is a member of the thiazole family, a group of compounds known for their versatile properties and wide range of applications. CMPT has a wide range of applications in the field of chemical synthesis, medicinal chemistry, and biochemistry. The compound has been studied extensively for its potential use in various scientific research applications.
Scientific Research Applications
Interaction with Benzodiazepine Receptors
3-Chloro-6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazine and similar compounds have been explored for their interaction with central and mitochondrial benzodiazepine receptors. Studies like the one by Barlin, Davies, and Harrison (1997) found that certain pyridazine derivatives were more selective for mitochondrial receptors compared to their pyridine analogs (Barlin, Davies, & Harrison, 1997).
Antimicrobial Activity
Another research avenue involves the antimicrobial activity of pyridazine derivatives. Abdelhamid et al. (2010) synthesized various compounds including ones similar to this compound and tested them against different microorganisms, highlighting their potential in antimicrobial applications (Abdelhamid, Abdelall, Abdel-Riheem, & Ahmed, 2010).
Synthesis and Structural Analysis
Research has also been conducted on the synthesis and structural analysis of pyridazine analogs, as indicated by Sallam et al. (2021). They synthesized and analyzed the structure of similar compounds, providing insights into their chemical properties and potential applications (Sallam, Mohammed, Al-Ostoot, Sridhar, & Khanum, 2021).
Potential in Antidiabetic Drugs
A study by Bindu, Vijayalakshmi, and Manikandan (2019) explored the use of triazolo-pyridazine-6-yl-substituted piperazines, which include similar structures, for their potential as anti-diabetic medications. These compounds were evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potential, an important mechanism in diabetes treatment (Bindu, Vijayalakshmi, & Manikandan, 2019).
Anticancer Potential
Studies like those conducted by Gomha, Salah, and Abdelhamid (2014) have delved into the synthesis and characterization of novel compounds involving pyrazole and pyridazine moieties, assessing their potential as anticancer agents (Gomha, Salah, & Abdelhamid, 2014).
properties
IUPAC Name |
5-(6-chloropyridazin-3-yl)-4-methyl-2-phenyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3S/c1-9-13(11-7-8-12(15)18-17-11)19-14(16-9)10-5-3-2-4-6-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBAPSUIYQOGVJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C3=NN=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 3-({[(4-fluorophenyl)amino]carbonothioyl}amino)-4-methylthiophene-2-carboxylate](/img/structure/B1415338.png)
![N-[4-bromo-2-(trifluoromethoxy)phenyl]azepane-1-carbothioamide](/img/structure/B1415339.png)
![4-[3-(1,3-Oxazol-5-yl)phenyl]morpholine](/img/structure/B1415341.png)
![3-[5-(1,3-Oxazol-5-yl)-2-furyl]thiophene-2-carboxylic acid](/img/structure/B1415342.png)
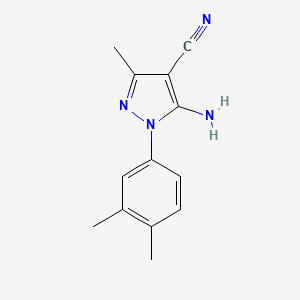
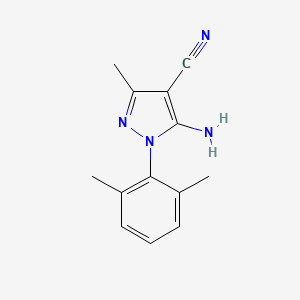
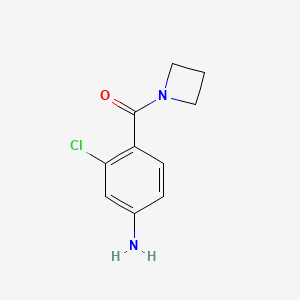
![3-[(4-Bromo-3-chlorophenoxy)methyl]azetidine](/img/structure/B1415348.png)

